Adenine-15N5

Description

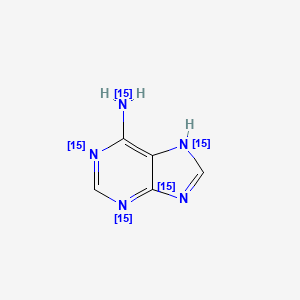

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N5 |

|---|---|

Molecular Weight |

140.09 g/mol |

IUPAC Name |

7H-purin-6-(15N)amine |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i6+1,7+1,8+1,9+1,10+1 |

InChI Key |

GFFGJBXGBJISGV-CIKZIQIKSA-N |

Isomeric SMILES |

C1=[15N]C2=[15N]C=[15N]C(=C2[15NH]1)[15NH2] |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Adenine-¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Adenine-¹⁵N₅, a stable isotope-labeled version of the fundamental nucleobase, adenine. This document details its physical and spectral characteristics, outlines its critical role in biochemical research, and provides exemplary experimental protocols for its application in metabolic pathway analysis and quantitative mass spectrometry.

Core Chemical and Physical Properties

Adenine-¹⁵N₅ is a non-radioactive, isotopically enriched compound where all five nitrogen atoms in the adenine molecule are replaced with the nitrogen-15 (¹⁵N) isotope. This enrichment provides a distinct mass shift, making it an invaluable tool for tracing and quantification in complex biological systems.

General Properties

| Property | Value | Source(s) |

| Systematic Name | 7H-purin-6-amine-¹⁵N₅ | N/A |

| Synonyms | 6-Aminopurine-¹⁵N₅, Vitamin B₄-¹⁵N₅ | [1] |

| Appearance | White to off-white solid | [1] |

| Molecular Formula | C₅H₅¹⁵N₅ | [1] |

| Molecular Weight | ~140.11 g/mol | [2] |

| Unlabeled Molecular Weight | 135.13 g/mol | [3] |

| Melting Point | Decomposes at 360-365 °C (unlabeled) |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Sparingly Soluble (1-10 mg/mL for hydrochloride hydrate) | |

| Acetonitrile | Slightly Soluble (0.1-1 mg/mL for hydrochloride hydrate) |

Isotopic Purity

The isotopic purity of commercially available Adenine-¹⁵N₅ is typically high, ensuring minimal interference from the unlabeled isotopologue.

| Parameter | Specification | Source(s) |

| ¹⁵N Enrichment | ≥98 atom % |

Spectroscopic Data

The isotopic labeling of adenine with ¹⁵N significantly influences its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are the primary techniques for its detection and quantification.

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

The full ¹⁵N labeling of adenine allows for high-resolution ¹⁵N NMR spectroscopy, providing detailed insights into the electronic environment of each nitrogen atom. The chemical shifts are sensitive to tautomeric forms, protonation states, and intermolecular interactions.

| Nitrogen Atom | Chemical Shift (ppm) in DMSO | Source(s) |

| N1 | 235.8 | |

| N3 | 230.1 | |

| N7 | ~240-250 (minor tautomer) | |

| N9 | ~240-250 (major tautomer) | |

| N⁶ (amino) | 80.2 |

Note: Chemical shifts can vary depending on the solvent and the specific tautomeric form present.

Mass Spectrometry (MS)

In mass spectrometry, Adenine-¹⁵N₅ exhibits a predictable mass shift of +5 Da compared to its unlabeled counterpart. This mass difference is the basis for its use as an internal standard in quantitative analyses. The fragmentation pattern upon ionization is expected to be similar to that of unlabeled adenine, with the corresponding mass shifts in the fragment ions.

Expected Fragmentation of Adenine-¹⁵N₅:

The primary fragmentation pathway of adenine involves the sequential loss of HCN molecules. For Adenine-¹⁵N₅, this would result in the loss of H¹³C¹⁵N.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 141.0 |

| [M-H¹⁵C¹⁵N+H]⁺ | Loss of one hydrocyanic acid-¹⁵N₂ molecule | 113.0 |

| [M-2(H¹⁵C¹⁵N)+H]⁺ | Loss of two hydrocyanic acid-¹⁵N₂ molecules | 85.0 |

Experimental Protocols and Applications

Adenine-¹⁵N₅ is a versatile tool in various research applications, primarily as a tracer for metabolic pathways and as an internal standard for precise quantification.

Metabolic Pathway Tracing: Purine Salvage Pathway

Adenine-¹⁵N₅ can be used to trace the flux of adenine through the purine salvage pathway. This is crucial for understanding nucleotide metabolism in different cell types and disease states.

Experimental Workflow: Tracing Purine Salvage in Cell Culture

Internal Standard for Quantitative Mass Spectrometry

The most common application of Adenine-¹⁵N₅ is as an internal standard (IS) for the accurate quantification of unlabeled adenine or its derivatives (e.g., adenosine) in biological samples by LC-MS/MS. The IS is added at a known concentration to samples and calibration standards to correct for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Adenosine in Plasma using Adenosine-¹⁵N₅ as an Internal Standard

-

Preparation of Standards and Samples:

-

Prepare a stock solution of unlabeled adenosine and Adenosine-¹⁵N₅ (as the internal standard) in a suitable solvent.

-

Create a series of calibration standards by spiking known concentrations of unlabeled adenosine into a blank plasma matrix.

-

Add a fixed concentration of the Adenosine-¹⁵N₅ internal standard to all calibration standards, quality control samples, and unknown plasma samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the Adenosine-¹⁵N₅ internal standard.

-

Vortex thoroughly to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Develop a chromatographic method to separate adenosine from other plasma components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled adenosine and the Adenosine-¹⁵N₅ internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (unlabeled adenosine) to the internal standard (Adenosine-¹⁵N₅) for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling and Metabolic Pathways

Adenine is a cornerstone of cellular metabolism and signaling. Adenine-¹⁵N₅ allows researchers to dynamically trace its incorporation into various critical biomolecules.

Purine Salvage Pathway

The purine salvage pathway recycles purine bases from the degradation of nucleic acids and nucleotides. Adenine-¹⁵N₅ is a direct substrate for adenine phosphoribosyltransferase (APRT), which converts it into adenosine monophosphate (AMP)-¹⁵N₅. This labeled AMP can then be interconverted into other purine nucleotides, such as inosine monophosphate (IMP) and guanosine monophosphate (GMP), allowing for the tracing of the entire downstream pathway.

References

Adenine-15N5: A Technical Guide to Isotopic Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Adenine-15N5, focusing on the critical aspects of isotopic purity determination and its application in research. This document outlines the key analytical techniques, detailed experimental protocols, and relevant biochemical pathways, serving as a valuable resource for professionals in the fields of metabolic research, drug development, and structural biology.

Introduction to this compound

Adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP), plays a central role in cellular metabolism and signaling.[1] this compound is a stable isotope-labeled (SIL) version of adenine where all five nitrogen atoms are replaced with the heavy isotope ¹⁵N. This isotopic enrichment allows for the differentiation of the labeled adenine from its naturally abundant (¹⁴N) counterpart, making it an invaluable tool for a variety of research applications.

The primary applications of this compound include its use as a tracer in metabolic studies to elucidate the pathways of nucleic acid synthesis and purine metabolism.[2] It also serves as an internal standard in quantitative mass spectrometry-based assays for the precise measurement of adenine and its metabolites in complex biological matrices.[3] The accuracy of these applications is fundamentally dependent on the isotopic purity of the this compound used.

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity of this compound is crucial for accurate quantitative analysis. The two primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nitrogen-15 nuclear magnetic resonance (¹⁵N NMR) spectroscopy.

2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of labeled compounds by precisely measuring the mass-to-charge ratio (m/z) of ions.[4] For this compound, HRMS can resolve the different isotopologues (molecules with the same chemical formula but different isotopic composition) and provide a quantitative measure of their relative abundances.

The analysis involves monitoring the mass isotopologue distribution (MID) of adenine.[5] The expected mass shift for each isotopologue of adenine is summarized in the table below. The isotopic purity is calculated by determining the fractional abundance of the M+5 isotopologue relative to the sum of all isotopologues, after correcting for the natural abundance of other isotopes (e.g., ¹³C).

2.2. Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atoms within a molecule. For this compound, a ¹⁵N NMR spectrum will exhibit signals corresponding to each of the five nitrogen atoms. The presence of ¹⁵N nuclei allows for the acquisition of high-resolution spectra, which can be used to confirm the positions of the labels and assess the overall isotopic enrichment. While direct ¹⁵N NMR can be less sensitive than HRMS, it provides orthogonal information and can be particularly useful for structural confirmation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis.

Table 1: Expected Mass Shifts for Adenine Isotopologues

| Isotopologue | Description | Theoretical Mass Shift (Da) |

| M+0 | Unlabeled Adenine (C₅H₅N₅) | 0 |

| M+1 | Adenine with one ¹⁵N | +0.997035 |

| M+2 | Adenine with two ¹⁵N | +1.99407 |

| M+3 | Adenine with three ¹⁵N | +2.991105 |

| M+4 | Adenine with four ¹⁵N | +3.98814 |

| M+5 | Fully labeled Adenine-¹⁵N₅ | +4.985175 |

Note: Mass shifts are relative to the monoisotopic mass of unlabeled adenine and are based on the mass difference between ¹⁵N and ¹⁴N.

Table 2: Typical Isotopic Purity of Commercial this compound

| Parameter | Specification | Analytical Method |

| Isotopic Purity | ≥98 atom % ¹⁵N | Mass Spectrometry |

| Chemical Purity | ≥95% | HPLC |

Source: Data compiled from various commercial suppliers.

Experimental Protocols

The following sections provide detailed protocols for the determination of this compound isotopic purity and its application in metabolic labeling studies.

4.1. Protocol for Isotopic Purity Analysis by LC-HRMS

This protocol outlines the steps for the analysis of this compound isotopic purity using liquid chromatography coupled to high-resolution mass spectrometry.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with 0.1% formic acid) at a concentration of 1 mg/mL.

-

Perform a serial dilution to create a working solution of 1 µg/mL.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 2% B, hold for 1 minute, ramp to 98% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Range: m/z 100-200.

-

Resolution: 70,000.

-

AGC Target: 1e6.

-

Maximum IT: 100 ms.

-

-

Data Analysis:

-

Extract the ion chromatograms for the M+0 to M+5 isotopologues of adenine.

-

Integrate the peak areas for each isotopologue.

-

Calculate the fractional abundance of each isotopologue.

-

Correct for the natural abundance of ¹³C.

-

Determine the isotopic purity by calculating the percentage of the M+5 isotopologue.

-

4.2. Protocol for Isotopic Purity Analysis by ¹⁵N NMR Spectroscopy

This protocol describes the sample preparation and acquisition parameters for ¹⁵N NMR analysis of this compound.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Acquisition Parameters:

-

Spectrometer: 500 MHz or higher field NMR spectrometer equipped with a nitrogen-capable probe.

-

Experiment: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or direct ¹⁵N observe experiment.

-

Temperature: 298 K.

-

¹⁵N Spectral Width: Centered around the expected chemical shifts of adenine nitrogens with a sweep width of approximately 200 ppm.

-

¹H Spectral Width: 12 ppm.

-

Number of Scans: Dependent on sample concentration and instrument sensitivity, typically ranging from 64 to 1024 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

-

Identify and assign the resonances corresponding to the five nitrogen atoms in the adenine ring.

-

Assess the signal-to-noise ratio to confirm enrichment. For quantitative analysis, comparison with a known concentration of a ¹⁵N standard may be necessary.

-

4.3. Protocol for Metabolic Labeling using this compound

This protocol provides a general workflow for a metabolic labeling experiment in cell culture using this compound to trace its incorporation into nucleic acids.

-

Cell Culture and Labeling:

-

Culture mammalian cells (e.g., HeLa, HEK293) in standard growth medium to approximately 70-80% confluency.

-

Remove the standard medium and replace it with a medium supplemented with a known concentration of this compound (e.g., 10-100 µM).

-

Incubate the cells for a desired period (e.g., 6, 12, 24 hours) to allow for the incorporation of the labeled adenine into newly synthesized nucleic acids.

-

-

Nucleic Acid Extraction:

-

Harvest the cells and extract total RNA or DNA using a commercial kit or standard protocols (e.g., Trizol for RNA, phenol-chloroform extraction for DNA).

-

-

Nucleoside Digestion:

-

Digest the purified nucleic acids to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

LC-HRMS Analysis of Labeled Nucleosides:

-

Analyze the digested nucleoside mixture by LC-HRMS using a method optimized for nucleoside separation.

-

Monitor for the incorporation of ¹⁵N into adenosine and deoxyadenosine by looking for the corresponding mass shifts.

-

-

Data Analysis:

-

Quantify the fractional enrichment of ¹⁵N in adenosine and deoxyadenosine to determine the rate of new nucleic acid synthesis.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving adenine and a typical experimental workflow for this compound analysis.

Caption: Overview of Adenine Metabolism Pathways.

Caption: Workflow for this compound Isotopic Purity Analysis.

Caption: Workflow for a Metabolic Labeling Experiment.

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination by Gas Chromatography-Mass Spectrometry of [15N5]Adenine Incorporation into Endogenous Cytokinins and the Effect of Tissue Age on Cytokinin Biosynthesis in Datura innoxia Crown Gall Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

Synthesis and Characterization of Adenine-¹⁵N₅: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Adenine-¹⁵N₅, a stable isotope-labeled purine base crucial for a variety of applications in biomedical research and drug development. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies makes a thorough understanding of its synthesis and analytical profile essential.

Chemical Synthesis of Adenine-¹⁵N₅

The chemical synthesis of fully ¹⁵N-labeled adenine (Adenine-¹⁵N₅) can be achieved in a four-step process, utilizing inexpensive ¹⁵N-labeled precursors. This method allows for high isotopic enrichment, which is critical for sensitive detection in analytical applications.[1][2]

Experimental Protocol:

Step 1: Synthesis of (¹⁵N₂)-Guanidine Hydrochloride

-

A solution of ¹⁵N-Ammonium chloride in water is reacted with cyanamide.

-

The reaction mixture is heated under reflux for several hours.

-

The solvent is evaporated under reduced pressure to yield crude (¹⁵N₂)-guanidine hydrochloride.

-

The product is purified by recrystallization.

Step 2: Synthesis of (¹⁵N₃)-4-Amino-6-chloro-2-mercaptopyrimidine

-

(¹⁵N₂)-Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) in ethanol.

-

The resulting intermediate is then treated with phosphorus oxychloride to introduce the chloro group at the 6-position.

-

The product, (¹⁵N₃)-4-amino-6-chloro-2-mercaptopyrimidine, is isolated and purified.

Step 3: Synthesis of (¹⁵N₄)-6-Chloro-9H-purine

-

The pyrimidine derivative from Step 2 is cyclized using triethyl orthoformate in the presence of an acid catalyst.

-

This reaction forms the imidazole ring of the purine structure.

-

The resulting (¹⁵N₄)-6-chloropurine is purified by column chromatography.

Step 4: Synthesis of (¹⁵N₅)-Adenine

-

The final step involves the amination of the 6-chloropurine derivative.

-

(¹⁵N₄)-6-Chloropurine is heated with a solution of ¹⁵N-ammonia in a sealed vessel.

-

The reaction mixture is then cooled, and the product, (¹⁵N₅)-Adenine, is precipitated.

-

The final product is collected by filtration, washed, and dried.[1][2]

Synthesis Workflow

Caption: Four-step chemical synthesis of Adenine-¹⁵N₅.

Characterization of Adenine-¹⁵N₅

The synthesized Adenine-¹⁵N₅ is characterized using various analytical techniques to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy is a powerful tool for the structural elucidation of Adenine-¹⁵N₅, providing direct information about the nitrogen environment within the molecule.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 60.8 MHz for ¹⁵N).

-

Sample Preparation: 0.07−0.2 M solution of Adenine-¹⁵N₅ in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: ¹⁵N NMR spectra are typically acquired at room temperature.

-

Reference: Chemical shifts are referenced to an external standard, such as liquid ammonia or nitromethane.

Quantitative Data:

| Nitrogen Atom | Chemical Shift (ppm) in DMSO-d₆ |

| N1 | ~235 |

| N3 | ~230 |

| N7 | ~238 |

| N9 | ~245 |

| N⁶ (amino) | ~80 |

| Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Adenine-¹⁵N₅ and to determine its isotopic purity. The fragmentation pattern can also provide structural information.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Quantitative Data:

| Ion | Expected m/z | Description |

| [M+H]⁺ (for Adenine-¹⁵N₅) | 141 | Molecular ion with five ¹⁵N atoms |

| Fragment | Varies | Sequential loss of H¹⁵CN units.[3] |

| Note: The exact m/z values and fragmentation patterns can depend on the ionization method and energy. |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized Adenine-¹⁵N₅.

Experimental Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV absorbance is monitored at approximately 260 nm.

-

Internal Standard: An unlabeled adenine standard can be used for comparison of retention times.

Quantitative Data:

| Compound | Typical Retention Time (min) |

| Adenine-¹⁵N₅ | 5.9 - 6.8 |

| Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.). The provided range is based on typical C18 column separations. |

Characterization Workflow

Caption: Analytical workflow for the characterization of Adenine-¹⁵N₅.

Applications in Research and Drug Development

The primary utility of Adenine-¹⁵N₅ lies in its application as an internal standard for the accurate quantification of adenine and related metabolites in complex biological matrices by GC-MS or LC-MS. Its known isotopic enrichment allows for correction of sample loss during preparation and variations in instrument response. Furthermore, it serves as a valuable tracer for metabolic flux analysis, enabling researchers to follow the metabolic fate of adenine in various biochemical pathways.

Conclusion

The synthesis and rigorous characterization of Adenine-¹⁵N₅ are fundamental to its reliable use in demanding analytical and research applications. The methodologies and data presented in this guide provide a framework for the production and quality control of this essential labeled compound, supporting advancements in metabolomics, pharmacokinetic studies, and drug discovery.

References

- 1. ((15)N(5))-labeled adenine derivatives: synthesis and studies of tautomerism by (15)N NMR spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of all singly labeled [15N]adenines: Mass spectral fragmentation of adenine - PMC [pmc.ncbi.nlm.nih.gov]

Adenine-¹⁵N₅: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and proper storage conditions for Adenine-¹⁵N₅, a critical isotopically labeled compound used in a wide range of research and development applications. Understanding the stability profile of Adenine-¹⁵N₅ is paramount for ensuring the accuracy and reproducibility of experimental results. This document outlines the recommended storage conditions, potential degradation pathways, detailed experimental protocols for stability assessment, and its application in metabolic research.

Core Stability and Storage Recommendations

The stability of Adenine-¹⁵N₅ is crucial for its effective use. The following tables summarize the recommended storage conditions and observed stability based on available data from suppliers and scientific literature.

Table 1: Recommended Storage Conditions for Adenine-¹⁵N₅

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Table 2: Long-Term Stability of Adenine-¹⁵N₅ Hydrochloride Hydrate

| Form | Storage Temperature | Stability |

| Solid (Hydrochloride Hydrate) | -20°C | ≥ 4 years |

Understanding Degradation Pathways

Adenine-¹⁵N₅, like its unlabeled counterpart, is susceptible to degradation under certain environmental conditions. The primary degradation pathways include hydrolysis, photodegradation, and thermal decomposition. The isotopic labeling with ¹⁵N is not expected to significantly alter these degradation routes, although minor kinetic isotope effects may be possible.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for adenine, particularly under non-neutral pH conditions.

-

Acidic Hydrolysis: In acidic solutions, the glycosidic bond in adenosine (a related nucleoside) is susceptible to cleavage, releasing the adenine base. For adenine itself, acidic conditions can promote deamination, converting adenine to hypoxanthine.

-

Alkaline Hydrolysis: Basic conditions can also lead to the opening of the imidazole ring of the purine structure.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in adenine. This can lead to the formation of various photoproducts, including the cleavage of the purine ring. It is crucial to protect Adenine-¹⁵N₅ from light, especially when in solution.

Thermal Degradation

Elevated temperatures can accelerate the degradation of adenine. Thermal stress can lead to deamination and other decomposition reactions. As a solid, Adenine-¹⁵N₅ is relatively stable at room temperature for short periods, but for long-term storage, controlled, low-temperature conditions are essential.

Below is a diagram illustrating the potential degradation pathways of Adenine-¹⁵N₅.

Caption: Potential degradation pathways of Adenine-¹⁵N₅ under various stress conditions.

Experimental Protocols for Stability Assessment

To ensure the integrity of Adenine-¹⁵N₅ for experimental use, a stability-indicating method is crucial. A forced degradation study can be performed to identify potential degradation products and to validate an analytical method for stability monitoring.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of Adenine-¹⁵N₅. The goal is to induce a small, detectable amount of degradation (typically 5-20%) to assess the stability-indicating properties of the analytical method.[1][2][3][4][5]

Materials:

-

Adenine-¹⁵N₅

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Phosphate buffer

-

HPLC system with UV or MS detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Adenine-¹⁵N₅ in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the analytical concentration.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the analytical concentration.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep at room temperature for a defined period, protected from light.

-

At each time point, withdraw a sample and dilute to the analytical concentration.

-

-

Thermal Degradation:

-

Transfer a known amount of solid Adenine-¹⁵N₅ to a vial and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

For solutions, incubate the stock solution at an elevated temperature.

-

At each time point, withdraw a sample, cool to room temperature, and dilute to the analytical concentration.

-

-

Photodegradation:

-

Expose the stock solution in a photostability chamber to a controlled light source (e.g., according to ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark.

-

At a defined time point, withdraw both the exposed and control samples and dilute to the analytical concentration.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method.

Stability-Indicating HPLC-UV Method

This method can be used to separate Adenine-¹⁵N₅ from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.2) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Column Temperature: 30°C.

LC-MS/MS Method for Degradation Product Identification

For the identification and quantification of degradation products, a more sensitive and specific LC-MS/MS method is recommended.

-

Chromatography: Utilize a HILIC or reverse-phase column suitable for polar analytes.

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: For Adenine-¹⁵N₅, the parent ion will have an m/z corresponding to its molecular weight plus a proton. The fragment ions will depend on the instrument settings. For degradation products like Hypoxanthine-¹⁵N₄, specific MRM transitions would need to be determined.

The following diagram illustrates a general workflow for a forced degradation study.

Caption: A general workflow for conducting a forced degradation study of Adenine-¹⁵N₅.

Application in Metabolic Research: The Purine Salvage Pathway

Adenine-¹⁵N₅ is a valuable tracer for studying purine metabolism, particularly the purine salvage pathway. This pathway recycles purine bases from the degradation of nucleotides to synthesize new nucleotides, thus conserving energy. By introducing Adenine-¹⁵N₅ into a biological system, researchers can track the incorporation of the ¹⁵N label into various downstream metabolites, providing insights into the kinetics and regulation of this pathway.

The diagram below illustrates the incorporation of Adenine-¹⁵N₅ into the purine salvage pathway.

Caption: Incorporation of Adenine-¹⁵N₅ into the purine salvage pathway via the enzyme APRT.

By understanding the stability and proper handling of Adenine-¹⁵N₅, researchers can confidently employ this powerful tool to unravel the complexities of cellular metabolism and accelerate the development of new therapeutic strategies.

References

An In-depth Technical Guide to Adenine-15N5 Spectral Data for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data associated with Adenine-15N5, a stable isotope-labeled version of adenine. The incorporation of the heavy isotope 15N at all five nitrogen positions (N1, N3, N7, N9, and the exocyclic amino group N6) makes it an invaluable tool in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques are pivotal in drug discovery and development for elucidating molecular structures, studying intermolecular interactions, and quantifying metabolic processes. This compound serves as a tracer and an internal standard for the accurate quantification of adenine and its derivatives in various biological matrices.[1][2]

Data Presentation

The following tables summarize key quantitative data for this compound, focusing on its NMR and mass spectrometric properties.

Table 1: 15N NMR Chemical Shifts of Adenine Derivatives

15N NMR spectroscopy is highly sensitive to the chemical environment of the nitrogen atoms. The chemical shifts of the five nitrogen atoms in the adenine ring provide detailed information about tautomeric states, protonation events, and molecular interactions. The chemical shifts are reported relative to liquid ammonia.[3]

| Nitrogen Atom | Chemical Shift Range (ppm) | Notes |

| N1 | ~235 | Shift can be significantly affected by protonation and hydrogen bonding. |

| N3 | ~230 | Sensitive to tautomerism and metal ion coordination. |

| N7 | More shielded than N9 | The chemical shift difference between N7 and N9 is a key indicator of the dominant tautomeric form. |

| N9 | Less shielded than N7 | Often involved in glycosidic bonds in nucleosides. |

| N6 (NH2) | ~80 | The exocyclic amino group typically appears at a higher field (more shielded). |

Note: Chemical shifts can vary depending on the solvent, pH, temperature, and the presence of interacting molecules.

Table 2: Mass Spectrometry Data for this compound

Mass spectrometry of this compound reveals a characteristic isotopic distribution and fragmentation pattern, which is crucial for its use as an internal standard.

| Parameter | Value | Notes |

| Molecular Formula | C₅H₅¹⁵N₅ | All five nitrogen atoms are the 15N isotope. |

| Exact Mass | 140.03967 g/mol | This precise mass allows for high-resolution mass spectrometric identification.[4] |

| Nominal Mass | 140 g/mol | The integer mass used in low-resolution mass spectrometry. |

| Precursor Ion ([M+H]⁺) | m/z 141.047 | The protonated molecular ion observed in positive ion mode mass spectrometry. |

| Key Fragment Ions (m/z) | Varies | Fragmentation typically involves the sequential loss of HCN units.[5] The specific m/z values of fragments will be shifted by +1 for each ¹⁵N atom present in the fragment compared to unlabeled adenine. |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. Below are representative protocols for NMR and LC-MS/MS analysis.

Protocol 1: 15N HSQC NMR Spectroscopy for Studying Protein-Ligand Interactions

This protocol outlines the use of a 2D 15N Heteronuclear Single Quantum Coherence (HSQC) experiment to observe the chemical shift perturbations of a 15N-labeled ligand, such as this compound, upon binding to a protein target.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pH 7.4, in 90% H₂O/10% D₂O).

-

Prepare the protein sample in the same buffer.

-

For the binding experiment, titrate the protein solution with the this compound stock solution to achieve the desired molar ratios.

2. NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

-

Tune and match the probe for ¹H and ¹⁵N frequencies.

-

Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

-

Set up a 2D ¹⁵N HSQC experiment with sensitivity enhancement and gradient coherence selection.

-

Optimize the spectral widths in both the ¹H and ¹⁵N dimensions to cover all expected resonances.

-

Set the carrier frequencies for both nuclei to be in the center of the respective spectral regions.

-

Acquire a series of HSQC spectra at different protein-to-ligand ratios.

3. Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.

-

Reference the chemical shifts.

-

Analyze the chemical shift perturbations of the this compound cross-peaks upon addition of the protein. Significant shifts indicate binding and can be used to map the binding site and determine binding affinities.

Protocol 2: Quantification of Adenine in Biological Samples by LC-MS/MS using this compound as an Internal Standard

This protocol describes a method for the accurate quantification of adenine in a complex biological matrix, such as cell extracts, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.

1. Sample Preparation:

-

Cell Lysis: Lyse cells using a suitable method, such as sonication or freeze-thaw cycles, in a buffer that is compatible with mass spectrometry (e.g., methanol/water).

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Internal Standard Spiking: Add a known amount of this compound to the sample lysate before protein precipitation.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte and the internal standard.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in the LC mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry (MS/MS):

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for maximum sensitivity.

-

Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both adenine and this compound.

-

Adenine: e.g., m/z 136 → 119

-

This compound: e.g., m/z 141 → 124

-

-

3. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of adenine to this compound.

-

Generate a calibration curve using known concentrations of adenine standards spiked with the same amount of this compound.

-

Determine the concentration of adenine in the biological samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

Adenosine Signaling Pathway

Adenosine plays a crucial role as a signaling molecule by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely expressed and are involved in a multitude of physiological and pathological processes, making them attractive targets for drug development. The simplified diagram below illustrates the general mechanism of adenosine signaling.

A simplified diagram of the major adenosine signaling pathways mediated by its four receptor subtypes.

References

- 1. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdche.u-szeged.hu [mdche.u-szeged.hu]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Incorporation Pathways of Adenine-¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the metabolic routes for the incorporation of isotopically labeled Adenine-¹⁵N₅ into cellular nucleotide pools. Understanding these pathways is crucial for researchers utilizing Adenine-¹⁵N₅ in metabolic flux analysis, drug development, and studies of nucleotide metabolism in health and disease.

Introduction to Adenine Metabolism

Adenine, a fundamental purine nucleobase, is a critical component of nucleic acids (DNA and RNA), energy currency (ATP), and various cofactors (NAD, FAD). Cells employ two primary pathways to synthesize purine nucleotides: the de novo synthesis pathway and the salvage pathway. While the de novo pathway builds purines from simpler precursors, the salvage pathway recycles pre-existing nucleobases and nucleosides, offering a more energetically favorable route. Exogenously supplied Adenine-¹⁵N₅ is primarily incorporated into the cellular nucleotide pool via the salvage pathway.

The Adenine Salvage Pathway: The Primary Route of Incorporation

The salvage pathway is the main mechanism by which cells utilize extracellular adenine. The key enzyme in this pathway is Adenine Phosphoribosyltransferase (APRT).

Mechanism of Action:

APRT catalyzes the reaction between adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP) and pyrophosphate (PPi). This reaction is magnesium-dependent. The newly synthesized AMP, containing the ¹⁵N₅-labeled adenine, can then be phosphorylated to adenosine diphosphate (ADP) and subsequently to adenosine triphosphate (ATP) by adenylate kinase and other cellular kinases.

The reaction is as follows:

Adenine-¹⁵N₅ + PRPP → AMP-¹⁵N₅ + PPi

De Novo Purine Synthesis Pathway

While the salvage pathway is the primary route for the incorporation of exogenous adenine, the de novo pathway is responsible for the synthesis of purine nucleotides from simpler molecules. This pathway is a multi-step process that ultimately produces inosine monophosphate (IMP), a precursor for both AMP and GMP.

The initial steps of the de novo pathway do not directly involve adenine. However, understanding this pathway is crucial as it is interconnected with the salvage pathway and is often dysregulated in diseases such as cancer. The activity of the de novo pathway can influence the overall nucleotide pool and, consequently, the relative incorporation of Adenine-¹⁵N₅.

Quantitative Data

Quantitative analysis of Adenine-¹⁵N₅ incorporation is essential for metabolic flux studies. While specific incorporation rates can vary significantly depending on the cell type, metabolic state, and experimental conditions, the following tables provide a summary of relevant kinetic data for key enzymes in the purine salvage pathway.

Table 1: Kinetic Parameters of Purine Salvage Pathway Enzymes

| Enzyme | Organism/Tissue | Substrate | Apparent Kₘ (µM) |

| APRT | Rat Liver | Adenine | 0.6 - 0.9 |

| APRT | Rat Liver | PRPP | 2 |

| HGPRT | Rat Liver | Hypoxanthine | 3 |

| HGPRT | Rat Liver | Guanine | 3 |

| HGPRT | Rat Liver | PRPP | 4 |

Data sourced from studies on rat liver and hepatoma systems.

Table 2: APRT Enzyme Activity

| Cell Type | Condition | APRT Activity (nmol/hr per mg hemoglobin) |

| Human Red Blood Cells | Healthy Individuals | 16 - 32 |

Note: This represents a typical range and can vary between individuals.

Experimental Protocols

The following is a generalized protocol for a typical Adenine-¹⁵N₅ tracing experiment in cultured mammalian cells, followed by mass spectrometry analysis.

5.1. Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

-

Labeling Medium Preparation: Prepare fresh culture medium containing a known concentration of Adenine-¹⁵N₅. The concentration should be optimized based on the cell type and experimental goals.

-

Labeling: Remove the standard culture medium and replace it with the Adenine-¹⁵N₅-containing medium.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and incorporation of the labeled adenine.

5.2. Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly quench cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and immediately adding a cold extraction solvent (e.g., 80% methanol at -80°C).

-

Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

5.3. Sample Analysis by Mass Spectrometry

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A reverse-phase ion-pairing chromatography method is often employed for the separation of nucleotides.

-

Mass Spectrometry Parameters: Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of the unlabeled (¹⁴N) and labeled (¹⁵N₅) forms of AMP, ADP, and ATP.

-

Data Analysis: Quantify the peak areas for each labeled and unlabeled nucleotide. The fractional enrichment of ¹⁵N₅ in each nucleotide pool can then be calculated to determine the rate of incorporation.

Conclusion

The biological incorporation of Adenine-¹⁵N₅ is predominantly mediated by the adenine salvage pathway, with APRT as the central enzyme. This in-depth guide provides the foundational knowledge, quantitative context, and a practical experimental framework for researchers and professionals working with this stable isotope. Accurate application of these principles will enable robust and insightful studies into nucleotide metabolism, with significant implications for basic science and therapeutic development.

Adenine-¹⁵N₅ in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Adenine-¹⁵N₅ as a stable isotope tracer in metabolic research, with a focus on purine nucleotide metabolism. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data analysis considerations, and key applications in the field.

Introduction to Stable Isotope Tracing with Adenine-¹⁵N₅

Stable isotope tracing is a powerful methodology used to track the metabolic fate of molecules within biological systems.[1] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and analyze the dynamics of biomolecules in vitro and in vivo.[2] Adenine-¹⁵N₅ is a stable isotope-labeled form of adenine where all five nitrogen atoms are the heavier ¹⁵N isotope. This makes it an excellent tracer for studying the purine salvage pathway, a critical metabolic route for nucleotide synthesis.[3]

The purine salvage pathway recycles purine bases (adenine and guanine) and nucleosides (adenosine, guanosine, inosine) to synthesize nucleotides, consuming less energy than the de novo synthesis pathway.[4] Adenine-¹⁵N₅ is incorporated into the cellular adenine nucleotide pool via the enzyme adenine phosphoribosyltransferase (APRT), which catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP). The ¹⁵N label can then be traced through subsequent metabolic conversions to adenosine diphosphate (ADP), adenosine triphosphate (ATP), and even into the guanine nucleotide pool (GMP, GDP, GTP) through interconversion pathways.[3]

Key Applications of Adenine-¹⁵N₅ in Metabolic Research

The use of Adenine-¹⁵N₅ enables researchers to:

-

Quantify the activity of the purine salvage pathway: By measuring the rate of ¹⁵N incorporation from Adenine-¹⁵N₅ into the nucleotide pool, the flux through the APRT-mediated salvage pathway can be determined.

-

Investigate the relative contributions of de novo and salvage pathways: In conjunction with other tracers for the de novo pathway (e.g., ¹⁵N-glutamine or ¹⁵N-glycine), the relative importance of each pathway in maintaining the nucleotide pool in different cell types or under various conditions can be assessed.

-

Study nucleotide pool dynamics and turnover: The rate of disappearance of the ¹⁵N label from the nucleotide pool after a pulse of Adenine-¹⁵N₅ can provide insights into the rate of nucleotide consumption for processes like DNA and RNA synthesis, or catabolism.

-

Elucidate the metabolic fate of salvaged purines: Tracing the ¹⁵N label allows for the mapping of the flow of salvaged adenine into different nucleotide pools and their downstream products.

-

Assess the impact of drugs or genetic modifications on purine metabolism: Adenine-¹⁵N₅ can be used to study how therapeutic interventions or genetic alterations in key enzymes affect the flux through the purine salvage pathway.

Experimental Protocols

Cell Culture and ¹⁵N-Labeling

This protocol describes a general procedure for labeling mammalian cells with Adenine-¹⁵N₅ to study purine salvage.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Adenine-¹⁵N₅ (sterile stock solution)

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the labeling period. Allow cells to attach and resume proliferation for 24 hours.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with dFBS (typically 10%) and other necessary supplements. The use of dFBS is crucial to minimize the concentration of unlabeled adenine and other small molecules that could dilute the tracer.

-

Initiation of Labeling: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS. Add the pre-warmed labeling medium containing the desired concentration of Adenine-¹⁵N₅. A typical starting concentration can range from 10 to 100 µM, but should be optimized for the specific cell line and experimental goals.

-

Incubation: Incubate the cells for the desired duration. The incubation time will depend on the specific research question. For steady-state analysis, a longer incubation (e.g., 24 hours) is typically required to achieve isotopic equilibrium. For pulse-chase experiments, a shorter pulse (e.g., 1-4 hours) is followed by a chase with unlabeled medium.

-

Harvesting: At the end of the labeling period, place the culture plates on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer. Proceed immediately to metabolite extraction.

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites, including nucleotides, from cultured cells.

Materials:

-

80% Methanol (HPLC grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching and Extraction: After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well of a 6-well plate. This step simultaneously quenches metabolic activity and initiates the extraction of metabolites.

-

Cell Lysis: Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

-

Collection of Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

-

Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS/MS.

For tissue samples, a similar protocol involving homogenization in a cold solvent like 0.4 M perchloric acid can be employed.

LC-MS/MS Analysis of ¹⁵N-Labeled Purine Nucleotides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ¹⁵N-labeled nucleotides.

Sample Preparation for LC-MS/MS

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the LC mobile phase, such as 50% methanol.

-

Clarification: Vortex the reconstituted samples and centrifuge at high speed to pellet any insoluble material.

-

Transfer: Transfer the clear supernatant to LC-MS vials for analysis.

Chromatographic Separation

An ion-pairing reversed-phase chromatography method is commonly used for the separation of highly polar nucleotides.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as tributylamine or dimethylhexylamine, with a weak acid like acetic acid.

-

Mobile Phase B: An organic solvent such as methanol or acetonitrile.

-

Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleotides.

Mass Spectrometry Detection

Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of both the unlabeled (M+0) and the ¹⁵N-labeled (M+5 for adenine nucleotides) isotopologues of each nucleotide.

Table 1: Example MRM Transitions for Adenine Nucleotides

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| AMP (M+0) | 348.1 | 136.1 | Unlabeled |

| AMP (M+5) | 353.1 | 141.1 | ¹⁵N₅-labeled |

| ADP (M+0) | 428.0 | 136.1 | Unlabeled |

| ADP (M+5) | 433.0 | 141.1 | ¹⁵N₅-labeled |

| ATP (M+0) | 508.0 | 136.1 | Unlabeled |

| ATP (M+5) | 513.0 | 141.1 | ¹⁵N₅-labeled |

Note: The exact m/z values may vary slightly depending on the ionization state and instrument calibration. These transitions are for positive ion mode.

Data Analysis and Presentation

The raw data from the LC-MS/MS analysis is processed to obtain the peak areas for each isotopologue of interest. The fractional enrichment of the ¹⁵N label in each metabolite is then calculated as follows:

Fractional Enrichment (%) = [Peak Area (M+5) / (Peak Area (M+0) + Peak Area (M+5))] x 100

This data provides a quantitative measure of the contribution of the salvage pathway to the synthesis of each nucleotide.

Quantitative Data Summary

The following table summarizes representative data on the fractional enrichment of purine nucleotides in various mouse tissues after a 5-hour intravenous infusion of ¹⁵N₅-adenine.

Table 2: Fractional Abundance of ¹⁵N in Purine Nucleotides in Mouse Tissues

| Tissue | AMP (M+5) % | IMP (M+5) % | GMP (M+5) % |

| Kidney | ~8% | ~6% | ~2% |

| Lung | ~7% | ~5% | ~1.5% |

| Spleen | ~6% | ~4% | ~1% |

| Small Intestine | ~5% | ~3% | ~0.8% |

| Heart | ~2% | ~1% | ~0.5% |

| Pancreas | ~1.5% | ~0.8% | ~0.4% |

Data is estimated from figures in the cited source and represents the mean fractional enrichment.

Visualizations

Purine Metabolism Pathways

The following diagram illustrates the de novo and salvage pathways of purine synthesis, highlighting the entry point of Adenine-¹⁵N₅.

References

Probing Molecular Landscapes: An In-depth Technical Guide to Investigating Molecular Interactions with Adenine-¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory, experimental protocols, and data analysis techniques for investigating molecular interactions using Adenine-¹⁵N₅. The strategic incorporation of the stable isotope, nitrogen-15 (¹⁵N), at all five nitrogen positions of the adenine molecule provides a powerful and sensitive probe for nuclear magnetic resonance (NMR) spectroscopy. This technique allows for the detailed characterization of interactions between adenine-containing molecules (such as ATP, ADP, and nucleic acids) and their biological targets, including proteins and enzymes. Such studies are pivotal in fundamental biological research and for the rational design of novel therapeutics.

Introduction to Adenine-¹⁵N₅ as a Molecular Probe

Adenine is a fundamental biological molecule, forming the core of energy currency (ATP), signaling molecules (cAMP), and genetic material (DNA and RNA).[1] Understanding how adenine and its derivatives interact with proteins is crucial for elucidating biological pathways and for developing drugs that target these interactions.

The use of Adenine fully labeled with the ¹⁵N isotope (Adenine-¹⁵N₅) offers a distinct advantage for NMR-based studies. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, and its chemical shift is highly sensitive to the local electronic environment.[2] This sensitivity allows for the precise detection of changes that occur upon binding to a target molecule.[3][4] By monitoring the ¹⁵N signals of Adenine-¹⁵N₅, researchers can map binding interfaces, determine binding affinities, and gain insights into the conformational changes that accompany molecular recognition events.[5]

Synthesis of Adenine-¹⁵N₅

The synthesis of fully ¹⁵N-labeled adenine can be achieved in a good yield through a four-step chemical synthesis process. The starting materials for this synthesis are relatively inexpensive ¹⁵N sources, such as ¹⁵N-NH₄Cl, ¹⁵N-NH₄OH, and ¹⁵N-NaNO₂. This chemical synthesis route makes Adenine-¹⁵N₅ and its derivatives accessible for a wide range of research applications.

Experimental Protocols for Investigating Molecular Interactions

The primary technique for utilizing Adenine-¹⁵N₅ as a probe is through NMR titration experiments, most commonly employing a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates the chemical shift of a nitrogen atom with that of its directly attached proton, providing a unique "fingerprint" of the labeled molecule.

General Experimental Workflow

The following diagram outlines the general workflow for an NMR-based investigation of the interaction between an unlabeled protein and ¹⁵N-labeled adenine.

Caption: Experimental workflow for NMR titration.

Detailed Protocol for ¹H-¹⁵N HSQC Titration

This protocol describes the titration of an unlabeled protein into a solution of Adenine-¹⁵N₅ to monitor their interaction.

Materials:

-

Lyophilized, purified unlabeled target protein.

-

Adenine-¹⁵N₅ (or a ¹⁵N-labeled adenine derivative).

-

NMR buffer (e.g., 25 mM Phosphate buffer, 100 mM NaCl, pH 6.5).

-

D₂O (Deuterium Oxide).

-

NMR tubes.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the unlabeled protein in the NMR buffer. Determine the precise concentration.

-

Prepare a stock solution of Adenine-¹⁵N₅ in the same NMR buffer. A typical starting concentration is in the range of 50-100 µM.

-

Prepare the initial NMR sample by adding the Adenine-¹⁵N₅ stock solution to an NMR tube and adding D₂O to a final concentration of 5-10% for the deuterium lock.

-

-

NMR Instrument Setup:

-

Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

-

Lock the spectrometer on the D₂O signal.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the sample temperature (e.g., 298 K).

-

-

Initial Spectrum Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free Adenine-¹⁵N₅. This will serve as the reference spectrum.

-

-

Titration:

-

Add a small, precise aliquot of the unlabeled protein stock solution to the NMR tube containing the Adenine-¹⁵N₅.

-

Gently mix the sample to ensure homogeneity.

-

Acquire another 2D ¹H-¹⁵N HSQC spectrum.

-

Repeat the addition of the protein and acquisition of spectra until the desired final protein-to-ligand molar ratio is reached, or until the chemical shifts of the Adenine-¹⁵N₅ signals stop changing, indicating saturation.

-

-

Data Processing and Analysis:

-

Process the series of HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Overlay the spectra to visualize the chemical shift perturbations (CSPs) of the Adenine-¹⁵N₅ signals.

-

Calculate the weighted-average chemical shift perturbation (Δδ) for each titration point using the following formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).

-

Plot the chemical shift perturbations as a function of the protein concentration to generate binding curves.

-

Fit the binding curves to a suitable binding model (e.g., a 1:1 binding isotherm) to determine the dissociation constant (Kd).

-

Data Presentation and Interpretation

The quantitative data obtained from NMR titration experiments can be summarized in tables for clear comparison and interpretation.

Table of Chemical Shift Perturbations

| Adenine-¹⁵N₅ Nitrogen | Free Chemical Shift (ppm) | Bound Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| N1 | Value | Value | Value |

| N3 | Value | Value | Value |

| N6-amino | Value | Value | Value |

| N7 | Value | Value | Value |

| N9 | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

Table of Binding Affinities

| Protein-Ligand System | Dissociation Constant (Kd) |

| Target Protein + Adenine-¹⁵N₅ | Value (e.g., µM or mM) |

| Control Interaction | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

The magnitude of the chemical shift perturbations for each nitrogen atom in the adenine ring provides information about which parts of the molecule are most affected by the interaction. Larger perturbations suggest a more direct involvement in the binding interface. The calculated Kd value provides a quantitative measure of the binding affinity, with lower Kd values indicating a stronger interaction.

Application in Signaling Pathway Analysis

Adenine-¹⁵N₅ can be a valuable tool for dissecting molecular interactions within complex signaling pathways. For example, in purinergic signaling, which is mediated by adenosine and ATP, understanding how these molecules bind to their receptors (e.g., adenosine receptors A1, A2A, A2B, A3) is critical.

The following diagram illustrates a simplified adenosine receptor signaling cascade and highlights where Adenine-¹⁵N₅ could be used as a probe.

Caption: Adenosine receptor signaling pathway.

By using ¹⁵N-labeled adenosine analogs, researchers can directly probe the binding of these ligands to adenosine receptors and other proteins in the pathway, providing insights into the molecular mechanisms of signal transduction.

Conclusion

The use of Adenine-¹⁵N₅ in conjunction with NMR spectroscopy provides a powerful platform for the detailed investigation of molecular interactions. This technical guide has outlined the fundamental principles, experimental protocols, and data analysis workflows for employing this technique. The ability to obtain quantitative data on binding affinities and to map interaction interfaces at atomic resolution makes this approach invaluable for both basic research and drug discovery efforts targeting adenine-binding proteins. The continued development of NMR methodologies and isotopic labeling strategies will further enhance the utility of Adenine-¹⁵N₅ as a versatile probe of the molecular landscape.

References

- 1. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]

Adenine-15N5 as a Tracer in Nucleic Acid Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Adenine-15N5 as a stable isotope tracer for studying the dynamics of nucleic acid metabolism. The use of heavy isotope-labeled nucleobases, such as this compound, offers a powerful tool for elucidating the pathways of DNA and RNA synthesis, degradation, and overall turnover. By tracing the incorporation of the 15N isotope into the purine ring of adenine, researchers can quantitatively measure the rates of these fundamental cellular processes. This technique is invaluable for understanding normal cellular physiology, the dysregulation that occurs in various diseases, and the mechanism of action of therapeutic agents targeting nucleic acid metabolism.

The Metabolic Fate of Adenine: De Novo and Salvage Pathways

Adenine, a fundamental component of nucleic acids, is incorporated into DNA and RNA through two primary metabolic routes: the de novo synthesis pathway and the purine salvage pathway.[1] When this compound is introduced into a biological system, it is primarily utilized through the purine salvage pathway.

Purine Salvage Pathway

The salvage pathway recycles purine bases from the degradation of nucleic acids.[2] Free adenine is converted to adenosine monophosphate (AMP) by the enzyme adenine phosphoribosyltransferase (APRT), which utilizes phosphoribosyl pyrophosphate (PRPP).[2] The resulting 15N5-labeled AMP can then be phosphorylated to form ADP and ATP, which are subsequently incorporated into newly synthesized RNA and, after conversion to dATP, into DNA.

References

An In-Depth Technical Guide to Early-Stage Research Using Adenine-¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine, a fundamental component of nucleic acids, coenzymes, and signaling molecules, plays a central role in cellular metabolism and information transfer. The use of stable isotope-labeled analogs, particularly Adenine-¹⁵N₅, has become an indispensable tool in early-stage research, enabling precise elucidation of metabolic pathways, molecular structures, and the mechanism of action of novel therapeutics. This technical guide provides a comprehensive overview of the core applications of Adenine-¹⁵N₅, with a focus on metabolic tracing studies and structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate the design and implementation of robust scientific investigations.

Core Applications of Adenine-¹⁵N₅

Adenine-¹⁵N₅ serves two primary roles in early-stage research:

-

Metabolic Tracer: By introducing Adenine-¹⁵N₅ into a biological system, researchers can track the incorporation of the heavy nitrogen isotopes into various downstream metabolites. This allows for the detailed mapping and quantification of metabolic fluxes through pathways such as the purine salvage pathway. This is crucial for understanding the metabolic rewiring in diseases like cancer and for evaluating the on-target effects of drugs that modulate these pathways.[1]

-

NMR Probe: The five ¹⁵N atoms in the adenine ring provide a powerful tool for structural and dynamic studies using ¹⁵N NMR spectroscopy. The distinct chemical shifts of each nitrogen atom are highly sensitive to the local chemical environment, enabling the characterization of different tautomeric forms of adenine and its derivatives, as well as their interactions with other molecules.[2][3][4]

Quantitative Data Presentation

Table 1: ¹⁵N NMR Chemical Shifts of Adenine Tautomers

This table summarizes the experimentally determined ¹⁵N NMR chemical shifts for the different tautomers of adenine. These values are critical for identifying the predominant tautomeric forms in different environments and for studying intermolecular interactions. The data is referenced relative to liquid ammonia.

| Tautomer | N-1 | N-3 | N-7 | N-9 | NH₂ |

| N(9)-H | 235.8 | 230.1 | - | - | 80.2 |

| N(7)-H | - | - | 230.1 | - | - |

| N(3)-H | - | - | - | - | - |

Note: Comprehensive experimental data for all tautomers is still being elucidated. The provided values are based on studies of N7- and N9-substituted purine derivatives and fully ¹⁵N-labeled adenine. The chemical shifts can be influenced by solvent and substitution.

Table 2: Fractional Enrichment of Purine Nucleotides in Murine Tissues Following Adenine-¹⁵N₅ Infusion

This table presents representative data from an in vivo metabolic tracing study in mice. Following intravenous infusion of Adenine-¹⁵N₅, the fractional enrichment of the ¹⁵N label in key purine nucleotides was measured in various tissues using LC-MS/MS. This data highlights the tissue-specific differences in purine salvage pathway activity.

| Tissue | AMP (M+5) Fractional Enrichment (%) | IMP (M+5) Fractional Enrichment (%) | GMP (M+5) Fractional Enrichment (%) |

| Kidney | 8.5 | 7.0 | 2.5 |

| Lung | 7.5 | 6.0 | 2.0 |

| Spleen | 6.0 | 5.0 | 1.5 |

| Small Intestine | 5.0 | 4.0 | 1.0 |

| Heart | 2.0 | 1.5 | <0.5 |

| Pancreas | 1.5 | 1.0 | <0.5 |

Data is illustrative and based on findings from in vivo infusion studies. Actual values may vary depending on experimental conditions.[5]

Signaling Pathways and Experimental Workflows

Purine Salvage Pathway

The purine salvage pathway is a critical metabolic route for the recycling of purine bases, including adenine, to regenerate nucleotides. This pathway is of significant interest in drug development, particularly for anti-cancer and anti-viral therapies. The diagram below illustrates the key steps in the salvage of Adenine-¹⁵N₅.

Experimental Workflow: In Vivo Metabolic Tracing with Adenine-¹⁵N₅

The following diagram outlines a typical workflow for an in vivo metabolic tracing experiment in a murine model, from tracer administration to data analysis.

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing with Adenine-¹⁵N₅ in a Murine Model

This protocol details the intravenous infusion of Adenine-¹⁵N₅ in mice for the purpose of tracing its incorporation into the purine nucleotide pool in various tissues.

Materials:

-

Adenine-¹⁵N₅ (sterile, injectable solution)

-

Saline solution (0.9% NaCl, sterile)

-

Anesthesia (e.g., isoflurane)

-

Catheterization equipment (e.g., tail vein catheter)

-

Syringe pump

-

Tools for tissue dissection

-

Liquid nitrogen

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Microcentrifuge tubes

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane. Place a catheter in the lateral tail vein for infusion.

-

Tracer Infusion: Prepare the infusion solution by dissolving Adenine-¹⁵N₅ in sterile saline to the desired concentration. Administer the tracer via continuous intravenous infusion using a syringe pump. A typical infusion may last for several hours to achieve isotopic steady-state.

-

Sample Collection: At predetermined time points, collect blood samples. At the end of the infusion period, euthanize the mouse and rapidly dissect the tissues of interest.

-

Metabolite Quenching: Immediately freeze-clamp the dissected tissues in liquid nitrogen to halt all metabolic activity.

-

Metabolite Extraction:

-

Homogenize the frozen tissue in pre-chilled 80% methanol.

-

Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Store the dried extracts at -80°C until LC-MS analysis.

-

-

LC-MS/MS Analysis: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol in water) and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method to separate and quantify the different isotopologues of adenine, AMP, IMP, GMP, and other relevant metabolites.

-

Data Analysis: Integrate the peak areas for each isotopologue and correct for the natural abundance of stable isotopes to calculate the fractional enrichment of ¹⁵N in each metabolite.

Protocol 2: ¹⁵N NMR Spectroscopy of Adenine Tautomers

This protocol provides a general procedure for acquiring ¹⁵N NMR spectra of Adenine-¹⁵N₅ to study its tautomeric forms in solution.

Materials:

-

Adenine-¹⁵N₅

-

Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer equipped with a probe for ¹⁵N detection

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of Adenine-¹⁵N₅ in the chosen deuterated solvent to achieve a concentration suitable for ¹⁵N NMR (typically in the millimolar range for enriched samples). Transfer the solution to an NMR tube.

-

NMR Spectrometer Setup:

-

Tune and match the NMR probe for the ¹⁵N frequency.

-

Optimize the shim currents to obtain a homogeneous magnetic field.

-

Calibrate the 90° pulse width for ¹⁵N.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹⁵N NMR spectrum. A proton-decoupled pulse sequence is typically used to improve signal-to-noise and simplify the spectrum.

-

For assignment purposes, two-dimensional heteronuclear correlation experiments such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments correlate the ¹⁵N chemical shifts with the chemical shifts of nearby protons.

-

-

Data Processing and Analysis:

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the ¹⁵N chemical shifts to an external standard (e.g., liquid ammonia).

-

Analyze the chemical shifts of the different nitrogen signals to identify the predominant tautomeric forms present in the solution. The relative intensities of the signals can provide information on the equilibrium between different tautomers.

-

Conclusion

Adenine-¹⁵N₅ is a versatile and powerful tool for researchers in the life sciences and drug development. Its application as a metabolic tracer provides invaluable insights into the complex network of purine metabolism, while its use as an NMR probe allows for detailed structural and dynamic studies. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Adenine-¹⁵N₅ in early-stage research, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]